molecular formula C9H8F2O2S B14135247 Methyl 2-((difluoromethyl)thio)benzoate CAS No. 79676-61-2

Methyl 2-((difluoromethyl)thio)benzoate

Cat. No.: B14135247
CAS No.: 79676-61-2
M. Wt: 218.22 g/mol
InChI Key: KHRVSXWNSNDAGK-UHFFFAOYSA-N
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Description

Methyl 2-((difluoromethyl)thio)benzoate is a fluorinated aromatic ester characterized by a difluoromethylthio (-SCF₂H) substituent at the ortho position of the benzoate ring. This compound is synthesized through nucleophilic substitution or esterification reactions, leveraging the reactivity of the thiol group and the stability of the difluoromethyl moiety. The difluoromethylthio group confers unique electronic and steric properties, balancing moderate electron-withdrawing effects (due to fluorine atoms) with enhanced hydrolytic stability compared to non-fluorinated thioethers. These features make it valuable in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules or as a stabilizing motif in drug design .

Properties

CAS No.

79676-61-2

Molecular Formula

C9H8F2O2S

Molecular Weight

218.22 g/mol

IUPAC Name

methyl 2-(difluoromethylsulfanyl)benzoate

InChI

InChI=1S/C9H8F2O2S/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3

InChI Key

KHRVSXWNSNDAGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((difluoromethyl)thio)benzoate typically involves the introduction of the difluoromethylthio group to the benzoate structure. One common method is the reaction of methyl 2-mercaptobenzoate with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((difluoromethyl)thio)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((difluoromethyl)thio)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((difluoromethyl)thio)benzoate involves its interaction with various molecular targets. The difluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Substituent Variations in the Thioether Group

The nature of the thioether substituent critically influences reactivity, stability, and biological interactions. Key analogs include:

Compound Name Molecular Formula Substituent Key Features
Methyl 2-(trifluoromethylthio)benzoate C₉H₆F₃O₂S -SCF₃ Higher electron-withdrawing effect; reduced hydrolytic stability vs. -SCF₂H
Methyl 2-(methylthio)benzoate C₉H₁₀O₂S -SCH₃ Lower stability due to absence of fluorine; less reactive in SNAr reactions
Methyl 2-(ethylthio)benzoate C₁₀H₁₂O₂S -SCH₂CH₃ Increased steric bulk; reduced solubility in polar solvents

Key Findings :

  • Electron-withdrawing capacity : The -SCF₃ group (trifluoromethyl) exhibits stronger electron withdrawal than -SCF₂H, enhancing electrophilicity but reducing stability under basic conditions .
  • Hydrolytic stability : The difluoromethylthio group (-SCF₂H) offers a balance between stability and reactivity, outperforming -SCH₃ and -SCH₂CH₃ in prolonged shelf-life studies .

Positional and Functional Group Isomerism

Variations in substituent position or core functional groups further differentiate properties:

Compound Name Molecular Formula Structural Feature Key Difference vs. Target Compound
Methyl 3-(difluoromethoxy)benzoate C₉H₇F₂O₃ -OCF₂H at meta position Ether linkage (vs. thioether); lower lipophilicity
Methyl 2-(2,2-difluoroethoxy)benzoate C₁₀H₁₀F₂O₃ -OCH₂CF₂ at ortho Ethoxy group reduces ring strain; altered metabolic pathways
Methyl 2-chloro-4-(difluoromethoxy)benzoate C₉H₇ClF₂O₃ -Cl and -OCF₂H substituents Enhanced electrophilicity but increased toxicity

Key Findings :

  • Thioether vs. ether : Thioether-containing analogs (e.g., Methyl 2-((difluoromethyl)thio)benzoate) exhibit higher lipophilicity, improving membrane permeability in biological assays .
  • Positional effects : Ortho-substituted derivatives generally show greater steric hindrance, slowing enzymatic degradation compared to meta or para isomers .

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